Bromo-2'-deoxyuridine oce phosphoramidite

Description

Significance of Nucleoside Analogs in Molecular Biology Research

Nucleoside analogs are man-made molecules that mimic the structure of natural nucleosides. wisdomlib.orgazolifesciences.com Their significance in molecular biology is vast, primarily because they can interfere with or be used to probe biological processes involving nucleic acids. wisdomlib.org These synthetic compounds are pivotal in the development of antiviral and anticancer therapies as they can disrupt the replication of viral genomes or the proliferation of cancer cells. azolifesciences.comwikipedia.org

In a research context, nucleoside analogs are indispensable tools. They allow scientists to:

Study DNA Synthesis and Cell Proliferation: Analogs can be incorporated into newly synthesized DNA, acting as a label to track cell division and proliferation. novusbio.com

Investigate DNA-Protein Interactions: Modified nucleosides can be used to trap and identify proteins that bind to specific DNA sequences.

Modulate DNA Structure and Stability: The introduction of analogs can alter the local conformation and melting temperature of a DNA duplex. wustl.edu

Serve as Spectroscopic Probes: Analogs can be designed to carry fluorescent or other reporter groups to study the structure and function of nucleic acids. nih.gov

The versatility of nucleoside analogs makes them fundamental to a wide array of experimental techniques, from basic research into DNA replication and repair to the development of novel therapeutic agents. nih.govnih.govwisdomlib.org

Overview of Phosphoramidite (B1245037) Chemistry for Nucleic Acid Assembly

The automated chemical synthesis of oligonucleotides is predominantly achieved through a method known as phosphoramidite chemistry. biosearchtech.com This highly efficient and robust process, first described in the early 1980s, allows for the stepwise addition of nucleotide building blocks to a growing DNA or RNA chain attached to a solid support. twistbioscience.comsbsgenetech.com

The core of this methodology is the use of nucleoside phosphoramidites, which are modified nucleosides equipped with specific protecting groups to prevent unwanted side reactions during synthesis. biosearchtech.comtwistbioscience.com The synthesis cycle consists of four primary steps that are repeated for each nucleotide added to the sequence:

Deblocking (Detritylation): The first step involves the removal of a dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved using a mild acid, exposing a reactive hydroxyl group for the next coupling reaction. sigmaaldrich.com

Coupling: The next nucleoside phosphoramidite in the sequence is activated and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This forms a phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: To prevent the elongation of any chains that failed to react in the coupling step (which could lead to deletion mutations), a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups, rendering them inert to further reactions. biosearchtech.comsigmaaldrich.com

Oxidation: The unstable phosphite triester linkage formed during the coupling step is converted to a more stable phosphate (B84403) triester linkage, which is the natural backbone of DNA. This is typically achieved using an oxidizing agent like iodine in the presence of water. sigmaaldrich.com

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized. researchgate.net Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Historical Context of Halogenated Pyrimidine (B1678525) Analogs

The exploration of halogenated pyrimidine analogs has a rich history rooted in the early days of cancer research and the quest for antimetabolites. nih.gov The initial presumption that nucleic acids were central to growth control led to the synthesis and testing of various analogs, with the 5-halogenated pyrimidines—such as 5-chloro-, 5-bromo-, and 5-iodouracil—being among the first to be investigated. nih.gov

Initially, these compounds were considered for their potential against parasites like malaria. However, their ability to interfere with nucleic acid metabolism quickly drew the attention of cancer researchers. nih.gov These early studies focused on the incorporation of these analogs into the DNA and RNA of bacteria, providing crucial insights into the metabolic pathways of nucleic acid synthesis and the mechanisms of growth inhibition. nih.gov

This research laid the groundwork for understanding how these analogs could act as "fraudulent" nucleotides, disrupting the normal processes of DNA replication and repair. Over time, the focus expanded from simple bases to the corresponding nucleosides and their phosphoramidite derivatives, enabling their site-specific incorporation into synthetic oligonucleotides for more targeted research applications.

Rationale for Utilizing Bromo-2'-deoxyuridine as a Research Tool

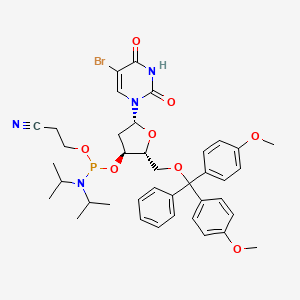

Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine (B127349) where the methyl group at the 5th position of the pyrimidine ring is replaced by a bromine atom. wikipedia.org The corresponding phosphoramidite, Bromo-2'-deoxyuridine oce phosphoramidite, allows for the site-specific incorporation of BrdU into synthetic oligonucleotides. This modification imparts several useful properties, making it a versatile tool in molecular biology research.

The primary rationales for using BrdU include:

Studying Cell Proliferation and DNA Synthesis: BrdU can be incorporated into newly synthesized DNA during the S-phase of the cell cycle in place of thymidine. novusbio.comwikipedia.orgsigmaaldrich.com This allows for the labeling of dividing cells, which can then be detected using specific antibodies against BrdU. novusbio.compressbooks.pub This technique is widely used to study cell kinetics, neurogenesis, and tumor growth. nih.gov

Photosensitization and Cross-linking Studies: Halogenated pyrimidines like BrdU are photoreactive. idtdna.com Upon exposure to UV light of specific wavelengths (around 308 nm), the carbon-bromine bond can break, generating a highly reactive uracilyl radical. royalsocietypublishing.org This radical can then form a covalent bond with nearby molecules, such as amino acid residues in proteins or other DNA bases. glenresearch.comnih.gov This property is exploited in DNA-protein cross-linking studies to identify the specific sites of interaction. glenresearch.com

Probing DNA Structure and Conformation: The substitution of a methyl group with a larger bromine atom can influence the local structure of the DNA double helix. wikipedia.org Studies have shown that the presence of 5-bromouracil (B15302) can affect nucleosome positioning and induce an A-form-like DNA conformation. nih.govresearchgate.net This makes BrdU a useful probe for investigating the conformational dynamics of DNA and its recognition by proteins.

X-ray Crystallography: The bromine atom in BrdU is more electron-dense than the methyl group in thymidine. wikipedia.org This property can be advantageous in X-ray crystallography studies of DNA and DNA-protein complexes, as the bromine atom can act as an anomalous scatterer, aiding in the solution of the phase problem and the determination of the three-dimensional structure. wikipedia.org

Research Findings with Bromo-2'-deoxyuridine

The incorporation of Bromo-2'-deoxyuridine into oligonucleotides has facilitated a range of detailed research findings, particularly in the areas of DNA-protein interactions and DNA structure.

| Research Area | Finding | Reference |

| DNA-Protein Interactions | Photo-cross-linking with BrdU-containing oligonucleotides has been used to identify specific contact points between DNA and various proteins, including DNA repair enzymes and transcription factors. | glenresearch.com |

| DNA Conformation | The presence of 5-bromouracil in DNA can disrupt the regular positioning of nucleosomes and induce a DNA conformation that resembles the A-form of DNA. | nih.govresearchgate.net |

| DNA Stability | The substitution of thymine (B56734) with 5-bromouracil can have a modest effect on the thermodynamic stability of the DNA duplex, with the impact being sequence-dependent. | rsc.org |

| DNA Repair Studies | Oligonucleotides containing BrdU can be used as substrates to study the mechanisms of DNA repair pathways, as the altered base can be recognized and processed by cellular repair machinery. | jove.com |

| Mutagenesis | The incorporation of BrdU into DNA can be mutagenic, as it can mispair with guanine (B1146940) during DNA replication, leading to T:A to C:G transition mutations. | rsc.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

142246-64-8 |

|---|---|

Molecular Formula |

C39H46BrN4O8P |

Molecular Weight |

809.7 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H46BrN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 |

InChI Key |

VWNYGIQUZLZCRC-QMTPQUJBSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)Br |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Bromo 2 Deoxyuridine Phosphoramidite

Synthetic Pathways for 5-Bromo-2'-deoxyuridine (B1667946) Nucleoside Precursors

The journey to synthesizing Bromo-2'-deoxyuridine phosphoramidite (B1245037) begins with the preparation of the nucleoside precursor, 5-Bromo-2'-deoxyuridine. This synthetic nucleoside is structurally similar to the natural nucleoside thymidine (B127349), with the key difference being the substitution of a bromine atom for the methyl group at the 5-position of the pyrimidine (B1678525) ring. wikipedia.org

A common and commercially established method for the synthesis of 5-Bromo-2'-deoxyuridine starts from 2'-deoxyuridine. The bromination of the uracil (B121893) base at the C5 position can be achieved through electrophilic substitution reactions. Various brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) in the presence of a suitable solvent being a frequently used reagent. The reaction selectively introduces a bromine atom onto the pyrimidine ring, yielding 5-Bromo-2'-deoxyuridine.

Alternatively, enzymatic approaches can be utilized, leveraging the substrate specificity of certain enzymes to catalyze the bromination of the deoxyuridine precursor. However, chemical synthesis remains a prevalent and scalable method for producing the large quantities of the nucleoside required for subsequent phosphoramidite synthesis. Once synthesized, the 5-Bromo-2'-deoxyuridine nucleoside must be rigorously purified to ensure the absence of impurities that could interfere with the subsequent phosphitylation and oligonucleotide synthesis steps.

Phosphitylation Strategies for 3'-CE Phosphoramidite Formation

With the 5-Bromo-2'-deoxyuridine nucleoside in hand, the next critical step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group of the deoxyribose sugar. This process, known as phosphitylation, converts the nucleoside into a reactive building block suitable for solid-phase DNA synthesis. atdbio.combiotage.co.jp The most commonly used phosphoramidites for oligonucleotide synthesis are 2-cyanoethyl (CE) phosphoramidites due to their stability and the ease of deprotection of the cyanoethyl group after synthesis. atdbio.com

The phosphitylation reaction involves reacting the 5'-protected 5-Bromo-2'-deoxyuridine with a phosphitylating agent. A widely used reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. acs.orgrsc.org The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, and in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid generated during the reaction. atdbio.combiotage.co.jp

The diisopropylamino group on the phosphitylating agent serves as a leaving group during the coupling reaction in oligonucleotide synthesis, while the 2-cyanoethyl group protects the phosphorus atom. twistbioscience.com Microwave-assisted phosphitylation has been explored as a method to improve reaction efficiency and reduce reaction times, particularly for sterically hindered nucleosides. rsc.org The resulting 5-Bromo-2'-deoxyuridine phosphoramidite is then purified, typically by silica (B1680970) gel chromatography, to yield the final, highly pure building block. atdbio.com

| Parameter | Description |

| Starting Material | 5'-Protected 5-Bromo-2'-deoxyuridine |

| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |

| Solvent | Anhydrous Dichloromethane or Acetonitrile |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Protecting Group (Phosphorus) | 2-Cyanoethyl (CE) |

| Leaving Group (Coupling) | Diisopropylamino |

Protective Group Chemistry in Bromo-2'-deoxyuridine Phosphoramidite Synthesis

The successful synthesis of Bromo-2'-deoxyuridine phosphoramidite and its subsequent use in oligonucleotide synthesis heavily relies on a strategic application of protecting groups. umich.edu These chemical moieties are essential to prevent unwanted side reactions at reactive sites on the nucleoside during the multi-step synthesis process.

The primary hydroxyl group at the 5'-position of the deoxyribose is typically protected with an acid-labile group, most commonly the dimethoxytrityl (DMT) group. twistbioscience.comumich.edu The DMT group is stable under the basic conditions used for phosphitylation and coupling but can be readily removed with a mild acid treatment, such as trichloroacetic acid, at the beginning of each coupling cycle in solid-phase synthesis. acs.org

The exocyclic amino groups of other nucleobases (adenine, guanine (B1146940), and cytosine) that might be present in the final oligonucleotide also require protection to prevent side reactions during synthesis. umich.edu Common protecting groups for these bases include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. mdpi.com For 5-Bromo-2'-deoxyuridine itself, the uracil base does not have an exocyclic amino group, so protection at this position is not necessary.

The phosphorus atom of the phosphoramidite is protected by the 2-cyanoethyl (CE) group, which is stable throughout the oligonucleotide synthesis cycles but can be removed at the end of the synthesis using a β-elimination reaction under basic conditions, typically with aqueous ammonia. atdbio.com

| Functional Group | Protecting Group | Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild Acid (e.g., Trichloroacetic Acid) |

| 3'-Hydroxyl | (Site of Phosphitylation) | - |

| Phosphorus | 2-Cyanoethyl (CE) | Base (e.g., Aqueous Ammonia) |

| Exocyclic Amines (Other Bases) | Benzoyl (Bz), Isobutyryl (iBu) | Base (e.g., Aqueous Ammonia) |

Production of Modified Oligonucleotides via Solid-Phase Phosphoramidite Methodologies

The culmination of synthesizing 5-Bromo-2'-deoxyuridine phosphoramidite is its use in the automated solid-phase synthesis of modified oligonucleotides. wikipedia.orgresearchgate.net This method allows for the precise, sequential addition of nucleotide building blocks to a growing DNA chain that is attached to a solid support, typically controlled pore glass (CPG). biotage.co.jp

The synthesis cycle consists of four main steps:

Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed with a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction. biotage.co.jpbiosearchtech.com

Coupling: The Bromo-2'-deoxyuridine phosphoramidite (or any other desired phosphoramidite) is activated by a weak acid, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite (B83602) triester linkage. wikipedia.orgbiotage.co.jp

Capping: To prevent the elongation of any unreacted chains (failure sequences), the free 5'-hydroxyl groups are acetylated using reagents like acetic anhydride. This step is crucial for the purity of the final oligonucleotide product. biotage.co.jp

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using an oxidizing agent, typically an iodine solution. biotage.co.jpbiosearchtech.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. Once the desired oligonucleotide sequence is assembled, the final product is cleaved from the solid support, and all protecting groups (on the bases and the phosphate (B84403) backbone) are removed, usually with concentrated aqueous ammonia. biosearchtech.comnih.gov The resulting crude oligonucleotide is then purified, often by high-performance liquid chromatography (HPLC), to yield the final, high-purity modified DNA strand. wikipedia.org The incorporation of 5-Bromo-2'-deoxyuridine can be used for various applications, including X-ray crystallography studies of DNA structure and in UV-crosslinking experiments to investigate protein-DNA interactions. genelink.comidtdna.com

| Step | Purpose | Key Reagents |

| Deblocking | Removal of 5'-DMT group | Trichloroacetic Acid in Dichloromethane |

| Coupling | Addition of the next phosphoramidite | Phosphoramidite, Tetrazole |

| Capping | Blocking of unreacted chains | Acetic Anhydride, N-Methylimidazole |

| Oxidation | Stabilization of the phosphate linkage | Iodine, Water, Pyridine |

| Cleavage & Deprotection | Release from support and removal of all protecting groups | Concentrated Aqueous Ammonia |

Mechanisms of Nucleic Acid Incorporation and Molecular Interactions

Enzymatic Incorporation of 5-Bromo-2'-deoxyuridine (B1667946) into Nascent DNA Strands

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349), where the methyl group at the fifth position of the pyrimidine (B1678525) ring is replaced by a bromine atom. bio-rad-antibodies.comyoutube.com This structural similarity allows BrdU to be utilized by cellular machinery in place of thymidine during DNA synthesis. The incorporation of BrdU into nascent DNA strands is a multi-step enzymatic process that primarily occurs during the S-phase of the cell cycle. nih.gov

The process begins with the cellular uptake of BrdU, which is then phosphorylated by cellular kinases to its triphosphate form, 5-bromo-2'-deoxyuridine triphosphate (BrdUTP). nih.gov BrdUTP serves as a substrate for DNA polymerases, which catalyze the formation of phosphodiester bonds, integrating the BrdU monophosphate into the growing DNA chain opposite to an adenine (B156593) residue in the template strand. bio-rad-antibodies.com

The efficiency of BrdU incorporation can be influenced by the type of DNA polymerase. Studies have shown that different DNA polymerases exhibit varying abilities to utilize BrdUTP as a substrate. For instance, an evaluation of several DNA polymerases revealed that the Bacillus stearothermophilus DNA Polymerase exo- C-terminal fragment demonstrates a high yield in generating BrdU-containing DNA, whereas other polymerases like T4 DNA Polymerase, Taq DNA Polymerase, and Pyrococcus furiosus DNA Polymerase show markedly lower reaction yields or no incorporation at all. researchgate.net

The table below summarizes the relative efficiency of different DNA polymerases in incorporating BrdU into a 977 bp DNA molecule.

| DNA Polymerase | Relative Final Yield of BrdU-Containing DNA |

|---|---|

| Bst exo- DNA Polymerase | High |

| T4 DNA Polymerase | Low |

| Taq DNA Polymerase | Low |

| OptiTaq (Taq-Pfu blend) | Low |

| Pfu DNA Polymerase | No Incorporation |

This table is based on findings from a study evaluating the ability of various DNA polymerases to incorporate BrdU. researchgate.net

Base Pairing Specificity and Potential for Misincorporation during DNA Replication

Under normal physiological conditions, 5-bromouracil (B15302) (the base component of BrdU) predominantly exists in the keto tautomeric form, which correctly forms a Watson-Crick base pair with adenine, mimicking the A-T base pair. wikipedia.org This allows for its efficient incorporation into DNA opposite adenine during replication. However, the presence of the electronegative bromine atom at the C5 position influences the electron distribution within the pyrimidine ring, increasing the propensity of 5-bromouracil to shift to its enol or ionized tautomeric form. youtube.comwikipedia.org

In its rare enol or ionized state, 5-bromouracil can form a stable base pair with guanine (B1146940). wikipedia.orgacs.org This mispairing can occur in two main ways:

Incorporation Error: If an incoming BrdUTP is in its enol form, it can be incorrectly incorporated opposite a guanine residue in the template strand.

Replication Error: If a BrdU already incorporated in the template strand shifts to its enol form, it can direct the incorporation of a deoxyguanosine triphosphate (dGTP) into the new DNA strand. wikipedia.org

This tautomerism-induced mispairing is the primary mechanism behind the mutagenic effects of BrdU, leading to A-T to G-C transition mutations after subsequent rounds of DNA replication. wikipedia.orgacs.orgnih.gov Theoretical studies have shown that the tautomeric shift from the keto to the enol form is more likely for 5-bromouracil than for uracil (B121893). acs.orgnih.gov Furthermore, the enol tautomer of 5-bromouracil (BrU*) shows a greater tendency to pair with guanine than the enol form of uracil. nih.gov

The stability of these mispairs also plays a role in the mutagenicity of BrdU. While a G-U* (enol uracil) mispair is terminated by a monodirectional proton transfer, the G-BrU* mispair is sustained by a bidirectional barrier-free proton transfer, increasing the likelihood of the mutation becoming fixed. nih.gov The frequency of BrdU-induced mutations is not uniform across the genome; the DNA base sequence flanking the site of potential mutation can significantly affect the susceptibility of that site to mutagenesis. nih.gov

The table below outlines the base pairing properties of 5-bromouracil in its different tautomeric forms.

| Tautomeric Form of 5-Bromouracil | Complementary Base | Resulting Base Pair | Significance |

|---|---|---|---|

| Keto (common) | Adenine (A) | BrU-A | Correct incorporation (mimics T-A) |

| Enol (rare) | Guanine (G) | BrU-G | Misincorporation leading to A-T → G-C transition |

| Ionized (rare) | Guanine (G) | BrU-G | Misincorporation leading to A-T → G-C transition |

This table summarizes the base pairing behavior of 5-bromouracil's different tautomers, which underlies its mutagenic properties. wikipedia.org

Structural Implications of Bromine Substitution on DNA Duplex Stability and Conformation

The substitution of thymidine with 5-bromo-2'-deoxyuridine has significant consequences for the structural properties of the DNA duplex. The bromine atom is larger and more polarizable than the methyl group of thymine (B56734), which leads to altered intermolecular interactions within the DNA structure.

One of the most notable effects of BrdU substitution is an increase in the thermal stability of the DNA duplex. nih.gov This enhanced stability is directly correlated with the degree of BrdU incorporation. The melting temperature (Tm), which is the temperature at which half of the double-stranded DNA molecules dissociate into single strands, is elevated in BrdU-containing DNA. This stabilization is attributed to more favorable base-stacking interactions involving the brominated base. rsc.org The increased polarizability of the bromine atom compared to the methyl group enhances London dispersion forces, which are a key component of stacking interactions. rsc.org

The table below provides a conceptual representation of the effect of BrdU substitution on the melting temperature of DNA.

| DNA Type | Degree of Thymidine Substitution with BrdU | Relative Melting Temperature (Tm) |

|---|---|---|

| Unsubstituted DNA | 0% | Baseline |

| BrdU-Substituted DNA | Low | Increased |

| BrdU-Substituted DNA | High | Significantly Increased |

This table illustrates the general trend of increased DNA duplex stability with higher levels of BrdU incorporation. nih.gov

Influence on Endodeoxyribonuclease Recognition and Activity

The presence of 5-bromo-2'-deoxyuridine in DNA can significantly alter the recognition and catalytic activity of endodeoxyribonucleases, particularly restriction enzymes. These enzymes recognize specific nucleotide sequences and cleave the DNA at or near these sites. The substitution of a methyl group with a larger bromine atom within a recognition sequence can affect the enzyme-DNA interaction in two opposing ways. nih.govnih.gov

Steric Hindrance (Inhibition): The larger size of the bromine atom can sterically hinder the binding of the restriction enzyme to adjacent bases in the recognition site, thereby reducing the rate of cleavage. This inhibitory effect is generally predicted to be inversely proportional to the distance of the BrdU from the cleavage site. nih.govnih.gov

Tighter Binding (Stimulation): The increased polarizability of the bromine atom can lead to a tighter binding interaction between the enzyme and the BrdU itself, potentially stimulating cleavage activity. This stimulatory effect is thought to be largely independent of the distance from the cleavage site. nih.govnih.gov

The net effect on the cleavage rate depends on the specific enzyme, the recognition sequence, and the position of the BrdU substitution within that sequence. For example, studies on the cleavage of BrdU-substituted phage P22 DNA by the HindIII endonuclease demonstrated a reduction in the cleavage rate at most sites by approximately threefold, with one site showing a tenfold reduction. nih.gov

The following table summarizes the observed effects of BrdU substitution on the cleavage rates of several restriction endonucleases.

| Restriction Endonuclease | Recognition Sequence (Cleavage site indicated by ^) | Effect of BrdU Substitution for Thymine |

|---|---|---|

| EcoRI | G^AATTC | Inhibition or stimulation depending on BrdU position |

| HindIII | A^AGCTT | Generally inhibitory; rate reduced ~3-fold at most sites |

| BamHI | G^GATCC | Inhibition or stimulation depending on BrdU position |

| HpaI | GTT^AAC | Inhibition or stimulation depending on BrdU position |

| PstI | CTGCA^G | Inhibition or stimulation depending on BrdU position |

This table provides examples of how BrdU substitution within the recognition sequence can alter the activity of different restriction enzymes. The specific effect is highly dependent on the enzyme and the location of the substitution. nih.govnih.govnih.gov

Advanced Research Applications of Bromo 2 Deoxyuridine Phosphoramidite and Its Derivatives

Elucidating DNA Replication Dynamics and Cell Cycle Progression

Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine (B127349) that has become an indispensable tool in cell biology for studying the dynamics of DNA replication and cell cycle progression. wikipedia.org When introduced to cells, BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle. wikipedia.org This incorporation provides a durable label that can be detected using specific antibodies, allowing for the precise identification and tracking of cells that are actively replicating their DNA. wikipedia.orgresearchgate.net The phosphoramidite (B1245037) form, Bromo-2'-deoxyuridine phosphoramidite, is essential for the chemical synthesis of DNA, enabling the creation of oligonucleotides with BrdU incorporated at specific sites. glenresearch.comtwistbioscience.com

Monitoring DNA Synthesis in Eukaryotic and Prokaryotic Systems

The incorporation of BrdU is a widely adopted method for accurately monitoring DNA synthesis. researchgate.netbio-rad-antibodies.com During the S phase, BrdU can substitute for thymidine in the newly synthesized DNA strands of dividing cells. wikipedia.org These labeled cells can then be identified using techniques such as immunohistochemistry or immunofluorescence with antibodies specific to BrdU. wikipedia.org

In eukaryotic systems , this technique has been extensively applied. For instance, in synchronized mouse 3T3 fibroblasts, short pulses of BrdU incorporation (2 to 5 minutes) have been used to map the temporal course of replication with high-resolution light microscopy. nih.gov This allows for the visualization of discrete sites within the nucleus where DNA synthesis occurs. nih.gov The application of BrdU labeling extends to various human cell lines, including breast and bladder cancer cells, to study proliferative activity. nih.gov While BrdU is a powerful marker, its incorporation can sometimes affect cell cycle progression, highlighting the need for cell-type-specific validation. nih.govnih.gov

The utility of BrdU also extends to prokaryotic systems and microbial communities. By adding a carbon substrate to environmental samples, microorganisms that can utilize that source will grow and incorporate BrdU into their DNA. wikipedia.org Through immunocapture techniques, the BrdU-labeled DNA can be isolated and sequenced to identify the specific microbial taxa involved in the degradation of the carbon source. wikipedia.org However, it is a point of consideration that not all microbes in a sample may be capable of incorporating BrdU. wikipedia.org

Analysis of Cell Cycle Phases and Duration

A powerful application of BrdU labeling is in the detailed analysis of the cell cycle. nih.gov By combining BrdU incorporation with a fluorescent DNA-specific dye like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), researchers can use flow cytometry to precisely distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle. nationwidechildrens.orgnih.gov This dual-labeling strategy provides a more accurate measure of cell cycle distribution than DNA content analysis alone, as it directly identifies the population of cells actively synthesizing DNA. nih.gov

This method is particularly effective for determining the duration of different cell cycle phases without resorting to cell synchronization techniques, which can introduce physiological perturbations. nih.govyoutube.com The "pulse-chase" method involves briefly exposing cells to BrdU (the "pulse") to label the S-phase population. nih.gov These labeled cells are then cultured in a BrdU-free medium (the "chase") and sampled at various time points. nih.govyoutube.com By tracking the progression of the BrdU-positive cohort through the G2/M and subsequent G1 phases via flow cytometry, the length of each phase can be calculated. nih.govqmul.ac.uk

For example, in a study of NALM6 hematopoietic cells, a 45-minute BrdU pulse was administered. The labeled cells progressed through G2/M, peaking at 10 hours post-pulse, and had nearly all returned to G1 after 17 hours, allowing for the determination of phase durations. nih.gov

| Cell Line | BrdU Pulse Duration | Time to Peak in G2/M | Time to Return to G1 |

| NALM6 | 45 minutes | 10 hours | ~17 hours |

This interactive table summarizes the cell cycle progression of NALM6 cells after a BrdU pulse, as determined by flow cytometry. nih.gov

Spatio-Temporal Mapping of Replication Origins and Fork Progression

The process of DNA replication in eukaryotes follows a defined spatial and temporal sequence, with clusters of replication origins firing at different times throughout the S phase. nih.gov BrdU labeling has been instrumental in mapping this intricate program. By administering short pulses of BrdU to synchronized cells, it is possible to visualize the specific sites of DNA replication at different stages of the S phase. nih.gov

High-resolution imaging techniques, such as confocal microscopy, coupled with immunofluorescence detection of BrdU, reveal that DNA replication occurs at discrete foci within the nucleus. nih.gov The spatial distribution of these replication sites changes in a programmed manner as S phase proceeds. nih.gov

Early S Phase : Replication typically begins at numerous small, discrete sites located throughout the nuclear interior, excluding condensed heterochromatin. nih.gov

Mid-to-Late S Phase : Replication activity becomes primarily confined to regions of condensed heterochromatin. nih.gov

End of S Phase : The final replication events often occur at the nuclear periphery. nih.gov

This spatio-temporal organization is linked to chromatin structure and gene expression, with early-replicating domains generally correlating with transcriptional activity. nih.gov In human pluripotent stem cells, for example, pulse-labeling with BrdU followed by immunoprecipitation and sequencing has been used to detect genome-wide changes in replication timing during differentiation. nih.gov More advanced techniques like DNA combing can also utilize halogenated nucleosides to analyze replication fork progression along single DNA molecules. h1.co

Quantitative Assessment of DNA Synthesis Rates in Various Cell Types

Beyond qualitative analysis, BrdU incorporation can be used for the quantitative assessment of DNA synthesis rates. Flow cytometry provides a quantitative measure of BrdU uptake, which correlates with the rate of DNA synthesis. nih.gov A method has been developed where the DNA synthesis time (Ts) can be calculated from a single sample of cells taken several hours after BrdU labeling. nih.gov This is achieved by quantifying the movement of BrdU-labeled cells through the S phase based on their mean red fluorescence (from a total DNA stain) relative to G1 and G2 cells. nih.gov

For more detailed, genome-wide quantitative analysis, a method called quantitative BrdU immunoprecipitation analyzed by sequencing (qBrdU-seq) has been developed. nih.gov This technique allows for the precise quantification and comparison of replication levels at specific origins across different samples. nih.gov The method involves pooling uniquely barcoded samples before the BrdU immunoprecipitation step, along with parallel analysis of input DNA for normalization. nih.gov In a study of yeast, qBrdU-seq was used to demonstrate that overexpression of the Fkh1 protein led to increased firing of many replication origins early in the S phase, indicating a higher rate of DNA synthesis initiation. nih.gov

| Method | Application | Key Finding |

| Flow Cytometry | Calculation of DNA synthesis time (Ts) in a single sample. | Provides an estimate of Ts by measuring the progression of labeled cells through S phase. nih.gov |

| qBrdU-seq | Genome-wide quantitative measurement of origin firing. | Showed that Fkh1 overexpression increases the rate of early origin activation. nih.gov |

This interactive table compares methods for the quantitative assessment of DNA synthesis using BrdU.

Nucleic Acid Labeling, Probing, and Bioconjugation

Bromo-2'-deoxyuridine phosphoramidite is a key reagent in the chemical synthesis of oligonucleotides, enabling the introduction of modified bases at specific locations within a DNA sequence. glenresearch.com This capability is fundamental for creating labeled nucleic acid probes and for bioconjugation applications.

Site-Specific Labeling of Synthetic Oligonucleotides

The phosphoramidite method is the standard for modern, solid-phase DNA synthesis. twistbioscience.com Bromo-2'-deoxyuridine phosphoramidite can be used as a building block in this process, in the same manner as the standard A, C, G, and T phosphoramidites. nih.gov This allows for the precise, site-specific incorporation of 5-Bromo-2'-deoxyuridine (B1667946) into a synthetic oligonucleotide sequence. nasa.govnih.gov

Once incorporated, the brominated nucleobase can serve as a versatile handle for post-synthetic modifications or as a label itself. For example, oligonucleotides containing BrdU can be detected immunochemically using anti-BrdU antibodies. nih.gov This approach offers an alternative to traditional fluorescent labeling for studying the cellular uptake of oligonucleotides, as it avoids altering the charge and hydrophilicity of the parent compound that can occur with bulky fluorochromes. nih.gov

Furthermore, the synthesis of oligonucleotides containing label attachment sites at the 3', 5', or internal positions is a significant advance for the development of oligonucleotide conjugates. nasa.gov The ability to place a reactive group, such as the one provided by the bromo-substituted base, at any desired position within an oligonucleotide opens up possibilities for attaching a wide array of reporter groups, including biotin, fluorophores, and other moieties for various diagnostic and research applications. nih.gov

Development of Hybridization Probes for Specific Nucleic Acid Sequences

The incorporation of Bromo-2'-deoxyuridine into DNA probes offers a non-radioactive method for detecting specific nucleic acid sequences. These BrdU-labeled probes can be used in techniques like in situ hybridization to identify viral DNA in infected tissues. After the probe hybridizes to its target sequence, the BrdU can be detected using specific monoclonal antibodies. This immunological detection can then be visualized using enzymatic reactions, such as the alkaline phosphatase-anti-alkaline phosphatase technique, providing a signal at the site of hybridization. The sensitivity of BrdU-labeled probes is comparable to that of biotinylated probes, offering a reliable alternative for nucleic acid detection. Furthermore, the use of BrdU-labeled probes opens up the possibility for simultaneous detection of multiple targets by using it in conjunction with other labeling methods, such as biotin-labeled probes.

Applications in Fluorescence-Based Detection Systems

Oligonucleotides containing Bromo-2'-deoxyuridine are instrumental in various fluorescence-based detection systems. A primary application is in the study of cell proliferation, where BrdU is incorporated into the DNA of dividing cells during the S phase. These incorporated BrdU molecules can then be detected using fluorescently-labeled monoclonal antibodies that specifically recognize BrdU. This method allows for the visualization and quantification of cells that have undergone DNA synthesis. The detection process often involves treating the cells to denature the DNA, allowing the anti-BrdU antibodies to access the incorporated analog. The fluorescence signal can be analyzed by techniques such as fluorescence microscopy and flow cytometry, providing insights into cell cycle kinetics and the effects of various treatments on cell division.

| Detection Method | Target | Signal | Application |

| Immunofluorescence | Incorporated BrdU in DNA | Fluorescence | Cell Proliferation Assays |

| Flow Cytometry | Incorporated BrdU in DNA | Fluorescence Intensity | Cell Cycle Analysis |

Photo-Cross-linking Studies for Protein-Nucleic Acid Interactions

Bromo-2'-deoxyuridine is a valuable tool for investigating the intricate interactions between proteins and nucleic acids through photo-cross-linking. When oligonucleotides containing BrdU are exposed to UV light, the bromine atom can be selectively excised, generating a highly reactive uracilyl radical. This radical can then form a covalent bond with nearby amino acid residues of a protein that is in close contact with the DNA. This process effectively "freezes" the transient interaction, allowing for the identification of the specific DNA-binding proteins and the mapping of their binding sites. The use of longer wavelength UV light for BrdU-containing probes is advantageous as it is less damaging to the proteins being studied. This technique is crucial for understanding gene regulation, DNA replication, and repair mechanisms. The efficiency of cross-linking can be influenced by the sequence context, with higher yields observed when the 5' neighboring nucleoside is a deoxyguanosine.

Genomic and Genetic Research Methodologies

The unique characteristics of Bromo-2'-deoxyuridine have been leveraged to develop powerful methodologies in genomics and genetic research, enabling detailed investigations into DNA dynamics and function.

Characterization of DNA Replication Patterns in Chromosomal Structures

The incorporation of Bromo-2'-deoxyuridine is a cornerstone technique for studying DNA replication patterns. As a thymidine analog, BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle. By supplying BrdU to cells for a defined period (a "pulse"), researchers can label the DNA that is actively replicating. This labeled DNA can then be detected using anti-BrdU antibodies. This approach allows for the high-resolution mapping of replication origins, the determination of replication fork direction, and the identification of termination zones along chromosomal DNA. The ability to track newly synthesized DNA provides a dynamic view of the replication process and how it is organized within the complex architecture of the chromosome.

Utilization in Nanopore Sequencing for Base Analog Detection

The advent of nanopore sequencing has provided a novel platform for the direct detection of modified bases, including Bromo-2'-deoxyuridine. As a DNA strand containing BrdU passes through a protein nanopore, the bulkier bromine atom causes a distinct disruption in the ionic current compared to the methyl group of thymine (B56734). This difference in the electrical signal can be detected and computationally interpreted to pinpoint the exact locations of BrdU incorporation along a single DNA molecule. This powerful technique allows for the direct, antibody-free detection of DNA synthesis, enabling the study of replication dynamics with unprecedented detail on individual DNA strands. Researchers can measure the extent of BrdU incorporation to analyze DNA replication dynamics, including the identification of replication initiation sites and the direction of the replication fork.

| Technology | Principle | Advantage | Application |

| Nanopore Sequencing | Ionic current disruption by BrdU | Direct, single-molecule detection | High-resolution mapping of DNA replication |

Role in Targeted Mutagenesis and Genetic Engineering

5-Bromouracil (B15302), the nucleobase component of Bromo-2'-deoxyuridine, is a well-established mutagenic base analog. Its mutagenic properties stem from its ability to undergo tautomeric shifts. In its common keto form, 5-bromouracil pairs with adenine (B156593), mimicking thymine. However, it can shift to a rarer enol form, which preferentially base-pairs with guanine (B1146940). This mispairing leads to point mutations, specifically A-T to G-C transitions, during DNA replication. This property can be harnessed for targeted mutagenesis. By using Bromo-2'-deoxyuridine triphosphate (BrdUTP) during in vitro DNA synthesis with a DNA polymerase, BrdU can be incorporated at specific sites in a gene. When this modified DNA is introduced into a host organism, subsequent rounds of replication can lead to the desired mutation at the targeted location. This approach allows for the precise introduction of mutations to study gene function or to engineer proteins with novel properties. The efficiency of mutagenesis can be influenced by the cellular DNA repair mechanisms that may or may not correct the initial mispairing.

Identification of Microbial Taxa Involved in Substrate Degradation

Bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, serves as a powerful tool for identifying specific microorganisms responsible for the degradation of carbon substrates in complex environmental samples like soil and water. wikipedia.org When a specific carbon source is introduced into an environmental sample along with BrdU, the microorganisms that can metabolize that substrate will undergo cell division and incorporate BrdU into their newly synthesized DNA. wikipedia.org

This labeling allows for the selective isolation of the DNA from these active microbes. The process typically involves extracting the total community DNA from the sample, followed by an immunocapture technique using antibodies specific to BrdU to purify the BrdU-labeled DNA. wikipedia.org Subsequent sequencing of this captured DNA enables the precise identification of the microbial taxa that were actively involved in the degradation of the supplied carbon substrate. wikipedia.org

It is important to note that this technique may have certain limitations. There is a possibility that not all microbes within a sample can incorporate BrdU during DNA synthesis, which could lead to some active microorganisms going undetected. wikipedia.org Additionally, the method may be biased towards identifying microbes with genomes that are rich in adenine and thymine. wikipedia.org

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Incubation | Environmental sample (e.g., soil, water) is incubated with a specific carbon substrate and BrdU. | To allow microbes that metabolize the substrate to proliferate and incorporate BrdU into their DNA. | wikipedia.org |

| 2. Total DNA Extraction | DNA from the entire microbial community is extracted from the sample. | To obtain the genetic material of all microorganisms present. | wikipedia.org |

| 3. Immunocapture | Antibodies specific to BrdU are used to bind and separate the BrdU-labeled DNA from the total DNA pool. | To isolate the DNA of only the actively dividing microbes that utilized the substrate. | wikipedia.org |

| 4. Sequencing and Analysis | The purified BrdU-labeled DNA is sequenced and analyzed. | To identify the specific microbial taxa that were responsible for degrading the carbon source. | wikipedia.org |

Investigation of Nucleic Acid Repair Processes

While Bromo-2'-deoxyuridine is widely recognized as a marker for DNA synthesis during the S-phase of the cell cycle, its utility extends to the study of DNA repair. pressbooks.pubnih.gov The incorporation of BrdU is not exclusively limited to cell proliferation. nih.gov It can also occur during DNA repair processes, where small patches of DNA are synthesized to replace damaged segments. pressbooks.pub This allows researchers to use BrdU labeling to identify cells that are actively engaged in DNA repair, providing insights into the cellular response to DNA damage and the mechanisms of various repair pathways. nih.govnih.gov

A specialized application of BrdU labeling allows for the specific detection of single-strand DNA (ssDNA), which is a key intermediate in various DNA metabolic processes, including DNA repair and replication stress. pressbooks.pubnih.gov In a standard BrdU assay, the DNA must be denatured (separated into single strands) for the anti-BrdU antibody to access and bind to the incorporated BrdU. pressbooks.pub

However, by modifying this protocol and omitting the DNA denaturation step, the antibody can only detect BrdU in regions where the DNA is already single-stranded. pressbooks.pub This non-denaturing condition provides an accurate and reliable method to measure the formation of ssDNA in response to cellular stress, such as at sites of DNA end resection following double-strand breaks or at collapsed replication forks. pressbooks.pubnih.gov The detection of BrdU foci under these conditions using immunofluorescence microscopy serves as a direct readout of ssDNA formation, offering a powerful tool to investigate genomic instability and the mechanisms of DNA damage response. nih.gov The radiosensitizing properties of BrdU are also significantly greater in single-stranded DNA compared to double-stranded DNA, highlighting its distinct behavior in these exposed regions. nih.gov

| Feature | Standard BrdU Assay | Non-Denaturing BrdU Assay | Reference |

|---|---|---|---|

| Primary Target | DNA replication (S-phase) | Single-strand DNA (ssDNA) | pressbooks.pub |

| DNA Denaturation Step | Required (e.g., acid or heat treatment) | Omitted | pressbooks.pubnih.gov |

| Interpretation of Signal | Indicates cells that have undergone DNA synthesis. | Indicates regions of ssDNA resulting from stress or repair (e.g., replication fork collapse, DNA end resection). | pressbooks.pubnih.gov |

| Primary Application | Measuring cell proliferation. | Assaying DNA damage response and genomic instability. | pressbooks.pubnih.govnih.gov |

Creation of Modified Oligonucleotides for Functional Studies

Bromo-2'-deoxyuridine phosphoramidite is a crucial reagent in the synthesis of functionally modified oligonucleotides. Phosphoramidite chemistry is the gold-standard method for automated, solid-phase synthesis of oligonucleotides. This methodology allows for the site-specific incorporation of modified nucleosides, such as bromo-2'-deoxyuridine, into a growing DNA or RNA chain.

A prominent example is the synthesis of Locked Nucleic Acid (LNA) analogs. glenresearch.commicrosynth.com LNA is a modified RNA nucleotide in which the ribose ring is "locked" in an A-form helix conformation by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon. glenresearch.comglenresearch.com LNA phosphoramidites, including potentially a brominated variant, can be used in standard DNA synthesizers, although they may require a longer coupling time due to being more sterically hindered than standard DNA phosphoramidites. glenresearch.comnih.gov The incorporation of LNA monomers into an oligonucleotide results in unprecedented thermal stability when hybridized to complementary DNA and RNA strands. glenresearch.comglenresearch.com This enhanced binding affinity and specificity make LNA-modified oligonucleotides valuable tools for various hybridization assays. microsynth.com Beyond LNA, phosphoramidite reagents are used to create a wide array of other backbone modifications, such as those with zwitterionic linkages or stereoregulated boranophosphate backbones, to fine-tune the properties of oligonucleotides for research and therapeutic applications. beilstein-journals.orgrsc.org

The incorporation of modified nucleosides like bromo-2'-deoxyuridine is a key strategy in the development of antisense oligonucleotides (ASOs) for regulating gene expression. nih.gov ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA molecule in a sequence-specific manner. This binding can inhibit the expression of a target gene, often by recruiting the enzyme RNase H to degrade the target mRNA. nih.gov

Chemical modifications, such as the C-5 substitution on deoxyuridine (which includes the bromo- group), are critical for the therapeutic efficacy of ASOs. nih.gov These modifications can enhance binding affinity to the target RNA, increase nuclease resistance for better stability within cells, and improve pharmacokinetic properties. microsynth.comnih.gov Research has shown that C-5-substituted deoxyuridine phosphorothioate (B77711) oligonucleotides can bind with high affinity and selectivity to their RNA targets, leading to potent antisense inhibition of gene expression. nih.gov The ability to synthesize these modified ASOs using phosphoramidite chemistry allows for the systematic investigation and optimization of their structure to achieve desired regulatory effects on gene expression. researchgate.net

| Modification Type | Example | Primary Purpose | Reference |

|---|---|---|---|

| Backbone Modification | Phosphorothioate (PS) | Increase nuclease resistance and prolong intracellular survival. | nih.govresearchgate.net |

| Sugar Modification | Locked Nucleic Acid (LNA), 2'-O-Methoxyethyl (2'MOE) | Increase binding affinity (Tm) to the target RNA and enhance nuclease resistance. | microsynth.comresearchgate.net |

| Base Modification | 5-Bromo-2'-deoxyuridine, 5-Methyl-deoxycytidine | Enhance binding affinity and modulate RNase H activity. | nih.gov |

Applications in Aptamer Development and Selection

The incorporation of modified nucleotides into oligonucleotide libraries is a key strategy for enhancing the chemical diversity and functional capabilities of aptamers. Bromo-2'-deoxyuridine phosphoramidite is a crucial reagent in this field, primarily utilized for the development of photo-reactive aptamers through a process known as Photo-SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

In this method, 5-Bromo-2'-deoxyuridine (BrdU), synthesized from the phosphoramidite, is used as a photo-cross-linking agent. It is incorporated into the DNA aptamer library, typically as a substitute for thymidine. nih.govresearchgate.net The bromine atom at the C5 position of the uracil (B121893) base renders the oligonucleotide sensitive to UV light. When a BrdU-containing aptamer binds to its target protein, irradiation with UV light (typically around 308-325 nm) can induce the formation of a stable, covalent bond between the aptamer and the target molecule. nih.govnih.gov This photo-cross-linking event "freezes" the aptamer-target complex, allowing for highly stringent selection conditions.

The primary advantage of this technique is the ability to covalently capture even transient or weak interactions, which might otherwise be lost during the washing steps of a conventional SELEX protocol. This covalent linkage ensures that only the aptamers binding in the correct conformation and in close proximity to the target are retained and amplified. nih.gov The cross-linking often occurs with electron-rich amino acid residues, such as tyrosine, within the protein's binding pocket. nih.govnih.gov This process not only facilitates the selection of high-affinity aptamers but can also provide valuable information about the specific binding sites on the target protein. nih.gov

Detailed Research Findings

Research has demonstrated the successful application of BrdU-containing photoaptamers, often termed "photoaptamers," for specific protein capture. A kinetic analysis of several such aptamers has provided quantitative metrics for their performance, including binding affinity, cross-linking efficiency, and the competing rate of photodamage to the aptamer itself. nih.gov

For instance, specific ssDNA photoaptamers have been developed to target human basic fibroblast growth factor (bFGF) and HIV MN envelope glycoprotein (B1211001) (gp120). nih.gov The performance of these aptamers varies, highlighting the sequence-dependent nature of both binding and photo-cross-linking efficiency. While some aptamers exhibit high cross-linking yields, others are more prone to photodamage, where the UV exposure irreversibly damages the aptamer and prevents binding or cross-linking. nih.gov

The table below summarizes the kinetic and efficiency data for three distinct BrdU-containing photoaptamers, illustrating the range of performance achieved through the Photo-SELEX methodology. nih.gov

| Photoaptamer ID | Target Protein | Binding Dissociation Constant (Kd) | Maximum Cross-Linking Yield (%) | Quantum Yield (Φx) for Cross-Linking |

|---|---|---|---|---|

| 0650 | Human basic fibroblast growth factor | 1.1 nM | > 80% | ~ 0.20 |

| 0615 | Human basic fibroblast growth factor | 0.7 nM | ~ 20% | ~ 0.02 |

| 0518 | HIV MN envelope glycoprotein | 1.4 nM | ~ 30% | ~ 0.07 |

As the data indicates, photoaptamer 0650 is highly efficient, with a cross-linking rate over five times higher than its photodamage rate, leading to a maximum reaction yield exceeding 80%. nih.gov In contrast, photoaptamers 0615 and 0518 exhibit lower maximum yields due to higher competing rates of photodamage. nih.gov These findings underscore the utility of Bromo-2'-deoxyuridine phosphoramidite in creating powerful molecular tools for proteomics and diagnostics, while also highlighting the importance of characterizing individual aptamers to ensure optimal performance.

Methodological Considerations and Detection Strategies

Immunochemical Detection Protocols

Immunochemical detection of BrdU is a multi-step process that requires careful optimization to ensure specific and robust staining. The core of the method relies on a primary antibody that specifically recognizes BrdU, followed by a secondary antibody conjugated to a fluorescent molecule or an enzyme for visualization.

Anti-BrdU antibodies are monoclonal antibodies specifically generated to recognize and bind to the BrdU molecule. The specificity of these antibodies is crucial, as they must distinguish BrdU from the endogenous thymidine (B127349), which differs only by the substitution of a bromine atom for a methyl group. The antibody's binding pocket is structured to accommodate the larger bromine atom, leading to a high affinity for BrdU-containing DNA and minimal cross-reactivity with thymidine. bio-rad-antibodies.com

The binding is a non-covalent interaction, primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding between the antibody's amino acid residues and the BrdU molecule. This interaction is highly specific, allowing for the precise identification of cells that were actively synthesizing DNA during the BrdU labeling period. abcam.com The antibody only recognizes BrdU when it is incorporated into single-stranded DNA. abcam.com

A critical step in any BrdU immunodetection protocol is the denaturation of the double-stranded DNA. bio-rad-antibodies.comabcam.comabcam.com In its native double-helical structure, the incorporated BrdU is inaccessible to the antibody. bio-rad-antibodies.com Therefore, the DNA must be partially unwound to expose the BrdU bases.

Common methods for DNA denaturation include:

Acid Hydrolysis: Treatment with hydrochloric acid (HCl) is a widely used method. bio-rad-antibodies.combio-rad-antibodies.com The concentration of HCl (typically 1-2.5 M) and the incubation time (ranging from 10 minutes to an hour) need to be carefully optimized for the specific cell or tissue type.

Heat Denaturation: Applying heat can also effectively separate the DNA strands. This is often used in conjunction with acid treatment.

Enzymatic Digestion: The use of nucleases, such as DNase I, can introduce nicks in the DNA, facilitating local denaturation and antibody access. bio-rad-antibodies.combdbiosciences.com

Alkaline Denaturation: Treatment with sodium hydroxide (B78521) (NaOH) is another approach to denature DNA. researchgate.net

The choice of denaturation method can impact the preservation of cellular morphology and the antigenicity of other proteins, which is an important consideration in co-staining experiments. nih.gov

The efficiency of BrdU detection can be influenced by the local chromatin environment. Chromatin, the complex of DNA and proteins in the nucleus, exists in different states of compaction. Euchromatin is a less condensed form of chromatin that is generally associated with active transcription, while heterochromatin is more tightly packed and transcriptionally repressed.

The accessibility of the incorporated BrdU to the antibody can be hindered in densely packed heterochromatin regions. nih.govnih.gov The denaturation process itself may be less efficient in these regions, leading to weaker BrdU signals. Conversely, BrdU incorporated into more open euchromatin is likely to be more readily accessible for antibody binding, resulting in a stronger signal. The process of DNA replication involves the disassembly and reassembly of chromatin, and the maturation state of the newly formed chromatin can also affect antibody accessibility. nih.gov

To achieve optimal BrdU staining, several parameters of the immunostaining protocol must be carefully optimized.

pH: The pH of the buffers used, particularly the neutralization buffer after acid denaturation (e.g., sodium borate (B1201080) buffer at pH 8.5), is critical. researchgate.net Proper neutralization ensures that the acidic environment does not denature the antibodies.

Incubation Times: The incubation times for the primary and secondary antibodies need to be optimized to ensure sufficient binding and to minimize non-specific background staining. bio-rad-antibodies.combio-rad-antibodies.com For tissue sections, longer incubation times may be necessary to allow for antibody penetration. bio-rad-antibodies.com

Antibody Concentration: Titration of the primary anti-BrdU antibody is essential to determine the optimal concentration that provides a strong signal with low background.

Washing Steps: Thorough washing after antibody incubations is crucial to remove unbound antibodies and reduce background noise. bio-rad-antibodies.com

| Parameter | Factor to Consider | Typical Range/Value |

|---|---|---|

| HCl Concentration | Cell/tissue type, fixation method | 1 - 2.5 M |

| HCl Incubation Time | Temperature, HCl concentration | 10 - 60 minutes |

| Neutralization Buffer pH | Complete neutralization of acid | pH 8.5 - 9.0 |

| Primary Antibody Incubation | Antibody affinity, temperature | 1 hour at RT to overnight at 4°C |

| Secondary Antibody Incubation | Signal amplification, temperature | 30 - 60 minutes at RT |

Cross-Reactivity and Specificity of Anti-BrdU Antibodies

While anti-BrdU antibodies are highly specific for BrdU, some clones may exhibit cross-reactivity with other halogenated deoxyuridine analogs.

Due to the structural similarities between halogenated nucleosides, some anti-BrdU antibodies can cross-react with 5-Chloro-2'-deoxyuridine (B16210) (CldU) and 5-Iodo-2'-deoxyuridine (IdU). bio-rad-antibodies.com This property can be exploited in dual-labeling experiments to track different populations of proliferating cells. For instance, one population of cells can be labeled with CldU and another with IdU, and then detected with different anti-BrdU antibody clones that show preferential binding to one of the analogs. nih.govmicropublication.org However, it is crucial to be aware of the specific cross-reactivity profile of the antibody clone being used to avoid misinterpretation of the results. abcam.combio-rad-antibodies.com

| Antibody Clone | Cross-Reactivity with CldU | Cross-Reactivity with IdU |

|---|---|---|

| BU-33 | Not specified | Yes |

| IIB5 | Not specified | 100% |

| Bu20a | Yes | Yes |

| RF04-2 | Yes | Yes |

| AbD33758kd | Yes | Yes |

| AbD33761kd | Yes | Not specified |

Cross-Reactivity with Ethynyl (B1212043) Deoxyuridine (EdU) and Mitigation Strategies

A significant challenge in dual-labeling experiments involving both 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is the cross-reactivity of many anti-BrdU antibodies with incorporated EdU. thermofisher.comnih.govplos.org EdU, a nucleoside analog of thymidine, is incorporated into DNA during active synthesis and is detected via a copper(I)-catalyzed click reaction with a fluorescently labeled azide (B81097). nih.govfishersci.comthermofisher.com This method's advantage lies in its simplicity and the mild conditions required for detection, as it does not necessitate the harsh DNA denaturation steps typical for BrdU antibody detection. thermofisher.comthermofisher.com

However, studies have shown that a majority of commercially available anti-BrdU antibodies exhibit some degree of cross-reactivity with EdU. nih.govplos.orgnih.gov This unwanted reactivity can lead to false-positive signals and complicate the interpretation of dual-labeling experiments designed to distinguish between two different populations of proliferating cells.

Several strategies have been developed to mitigate this cross-reactivity:

Use of Specific Monoclonal Antibodies: The most effective strategy is the use of anti-BrdU antibody clones that show minimal to no cross-reactivity with EdU. The monoclonal antibody clone MoBU-1 has been identified as highly specific for BrdU, with no detectable reaction to incorporated EdU. thermofisher.comfishersci.comnih.govresearchgate.net This specificity allows for the sequential detection of EdU via click chemistry and BrdU via immunocytochemistry without signal overlap. fishersci.comnih.gov In contrast, other commonly used clones such as 3D4, PRB-1, Bu20a, and B44 have been shown to react with EdU. fishersci.com

Suppression with Non-Fluorescent Azides: Another approach involves the use of non-fluorescent azido (B1232118) molecules to effectively suppress the unwanted reactivity of anti-BrdU antibodies with EdU. nih.govplos.orgnih.gov Even after the click reaction with a fluorescent azide, a significant amount of unreacted EdU can persist in the nuclear DNA, which can then be bound by cross-reactive anti-BrdU antibodies. nih.govplos.org By introducing a non-fluorescent azide, these remaining ethynyl groups on the EdU molecules are blocked, preventing the binding of the anti-BrdU antibody. nih.govnih.gov

Optimization of Detection Chemistry: Increasing the concentration of the fluorescent azido-dye in the click reaction can decrease the signal from cross-reactive anti-BrdU antibodies, but this may also lead to a substantial increase in non-specific background signals. nih.govplos.orgnih.gov Therefore, careful optimization of reagent concentrations is crucial.

Table 1: Cross-Reactivity of Common Anti-BrdU Antibody Clones with EdU

| Antibody Clone | Cross-Reactivity with EdU | Reference |

|---|---|---|

| MoBU-1 | No | thermofisher.comfishersci.comnih.govresearchgate.net |

| 3D4 | Yes | fishersci.com |

| PRB-1 | Yes | fishersci.com |

| Bu20a | Yes | fishersci.com |

| B44 | Yes | fishersci.com |

| BU-33 | Yes (under prolonged incorporation times) | nih.govplos.org |

Integrated Detection Systems

The detection of incorporated BrdU is frequently integrated with powerful analytical techniques such as fluorescence microscopy and flow cytometry to provide detailed insights into cell proliferation and cell cycle kinetics. fishersci.comnih.gov These methods allow for both the visualization and quantification of DNA synthesis within cell populations.

Fluorescence Microscopy: This technique enables the spatial localization of BrdU-positive cells within tissues or cell cultures. fishersci.com Following the immunodetection of BrdU with a fluorescently labeled antibody, researchers can visualize the nuclei of cells that were actively synthesizing DNA during the BrdU pulse. thermofisher.com This is particularly valuable in developmental biology and neurogenesis studies to "birth-date" cells and trace their lineage and migration. Co-staining with other cellular markers, such as those for specific cell types (e.g., NeuN for neurons) or proliferation (e.g., Ki67), can provide further context.

Flow Cytometry: Flow cytometry allows for the high-throughput quantification of BrdU-labeled cells in a population. nih.govnih.gov Cells are first labeled with BrdU, then harvested, fixed, permeabilized, and subjected to DNA denaturation. nih.gov An anti-BrdU antibody, typically conjugated to a fluorophore, is then used for detection. By simultaneously staining for total DNA content with a fluorescent dye like propidium (B1200493) iodide or DAPI, a two-dimensional analysis can be performed. nih.gov This allows for the precise quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and provides a detailed snapshot of the proliferative status of the cell population. nih.gov

Dual pulse labeling with BrdU and a second thymidine analog, such as EdU, is a powerful technique to analyze cell cycle kinetics and DNA replication dynamics with high temporal resolution. thermofisher.comfishersci.comnih.gov This method allows researchers to distinguish between cells that were synthesizing DNA at two different time points, providing insights into S-phase progression, cell cycle exit, and re-entry. fishersci.comresearchgate.net

The traditional dual-labeling method often employed BrdU in combination with other halogenated nucleosides like iododeoxyuridine (IdU) or chlorodeoxyuridine (CldU), relying on different anti-BrdU antibodies with cross-reactivity to these analogs for detection. thermofisher.comfishersci.com However, this can be a complex method. thermofisher.com

The combination of BrdU and EdU offers a more simplified and accurate approach. thermofisher.comfishersci.com A typical experimental design involves:

First Pulse: Cells are first incubated with EdU for a defined period. nih.gov

Washout/Chase (Optional): The EdU can be washed out and cells are allowed to progress through the cell cycle.

Second Pulse: BrdU is then added to the culture for a second defined period. nih.gov

Following the pulses, EdU is detected using the click chemistry reaction with a specific fluorescent azide, and BrdU is detected using a highly specific anti-BrdU antibody (like clone MoBU-1) conjugated to a different fluorophore. fishersci.comnih.gov This allows for the clear identification of three distinct cell populations via microscopy or flow cytometry:

EdU-positive only: Cells that were in S-phase during the first pulse but had exited S-phase before the second pulse. researchgate.net

BrdU-positive only: Cells that entered S-phase after the first pulse. researchgate.net

Double-positive (EdU and BrdU): Cells that were actively in S-phase during both pulses. researchgate.net

This detailed information is instrumental in studying the effects of drugs or genetic modifications on cell cycle progression. thermofisher.comfishersci.com

A critical step in the immunodetection of BrdU is the denaturation of nuclear DNA to expose the incorporated BrdU to the antibody. researchgate.net The most common methods involve treatment with strong acids (e.g., hydrochloric acid, HCl) or heat. researchgate.netnih.gov However, these harsh treatments can damage cellular morphology, destroy epitopes of other antigens in co-staining experiments, and lead to DNA loss. nih.govnih.gov

Enzymatic approaches provide a milder alternative for DNA denaturation. nih.govnih.gov The use of nucleases, such as DNase I and Exonuclease III, can generate single-stranded DNA regions, allowing the anti-BrdU antibody to access its target. nih.govnih.govresearchgate.net

Exonuclease III (ExoIII) is a 3'→5' exonuclease that acts on double-stranded DNA, progressively removing nucleotides from the 3' end. nih.gov In the context of BrdU detection, a protocol often involves an initial treatment with DNase I to create nicks in the DNA, followed by Exonuclease III digestion to create single-stranded gaps where the BrdU is exposed. nih.gov A simplified method describes the simultaneous incubation of the sample with Exonuclease III and the anti-BrdU antibody. nih.gov

Advantages of the Exonuclease III method over acid denaturation include:

Improved preservation of nuclear morphology. nih.gov

Reduced non-specific background staining. nih.gov

Less DNA loss during the procedure. nih.gov

Compatibility with the simultaneous detection of acid-sensitive cellular components. nih.gov

However, the enzymatic method may have some disadvantages, such as potentially decreased sensitivity and the need for more rigorous pepsin pretreatment in some tissue preparations. nih.gov Nevertheless, it represents a valuable alternative, particularly for multiparametric analyses where the preservation of cellular integrity is paramount. nih.govnih.gov

Table 2: Comparison of DNA Denaturation Methods for BrdU Detection

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Acid Denaturation (e.g., HCl) | Widely used, effective | Damages cell morphology, can destroy other epitopes, potential DNA loss | researchgate.netnih.gov |

| Heat Denaturation | Effective | Can alter cell structure significantly | researchgate.net |

| Enzymatic Digestion (e.g., Exonuclease III) | Preserves morphology, less background, less DNA loss, compatible with co-staining of sensitive antigens | May have lower sensitivity, may require additional pretreatment steps | nih.govnih.gov |

Limitations in Research Assay Interpretation

While BrdU is an invaluable tool for labeling proliferating cells, it is not biologically inert, and its incorporation into DNA can influence various cellular processes. nih.govjneurosci.org The substitution of the methyl group of thymidine with the larger bromine atom can alter DNA stability and conformation. nih.gov These perturbations can have consequences for the interpretation of experimental results, particularly in long-term studies. jneurosci.orgnih.gov

Reported effects of BrdU incorporation include:

Altered Cell Proliferation and Cycle Kinetics: A single, brief exposure to BrdU has been shown to induce a significant and sustained reduction in the proliferation rate of cancer cells both in vitro and in vivo. nih.gov This antiproliferative effect is dependent on its incorporation into DNA. nih.gov Furthermore, BrdU can alter the cell cycle profile, leading to an increase in the percentage of cells in the G1/G2 phases and a corresponding reduction in the S-phase population over time. nih.gov

Effects on Cell Fate and Differentiation: Studies comparing BrdU with [3H]thymidine in the developing brains of macaque monkeys revealed substantial differences in the number and distribution of labeled cells. jneurosci.org The findings suggest that the incorporation of BrdU may make the fate of postmitotic neurons more susceptible to unpredictable errors compared to the more natural nucleotide, [3H]thymidine. jneurosci.org BrdU has also been reported to have detrimental effects on the differentiation and survival of neural progenitor cells. jneurosci.org

Increased DNA Damage and Genomic Instability: BrdU incorporation can increase the susceptibility of DNA to damage. nih.gov It has long been known to sensitize cells to ionizing radiation and can induce chromosomal breakage. nih.gov While many of these effects are more pronounced when combined with secondary stressors, the potential for BrdU to alter the baseline stability of the genome should be considered when interpreting data from long-term fate-mapping studies. nih.gov

Comparative Analysis with Alternative Nucleoside Analogs

Bromodeoxyuridine vs. Ethynyl (B1212043) Deoxyuridine (EdU) in DNA Synthesis Studies

Both 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are analogs of the nucleoside thymidine (B127349). researchgate.nettandfonline.com During the S phase of the cell cycle, actively proliferating cells incorporate these analogs into their newly synthesized DNA. researchgate.netbio-rad-antibodies.com This incorporation serves as a marker for DNA replication, allowing for the identification and quantification of dividing cells. bio-rad-antibodies.comnih.gov While both are used for the same purpose, their detection methods and associated characteristics differ significantly.

BrdU is detected immunologically using specific anti-BrdU antibodies. bio-rad-antibodies.compnas.org EdU, on the other hand, is detected through a chemical reaction known as a Cu(I)-catalyzed [3 + 2] cycloaddition, or "click" chemistry. pnas.orgecu.edu EdU contains a terminal alkyne group which reacts with a fluorescent azide (B81097), creating a stable covalent bond for detection. pnas.orgecu.edu This fundamental difference in detection leads to several key distinctions in their application and performance in DNA synthesis studies.

Studies have shown that EdU and BrdU label the same population of S-phase cells with comparable efficiency. nih.gov When co-administered to animals, EdU and BrdU were found to co-localize to the same cells within tissues like the dentate gyrus of the hippocampus. nih.gov However, some research suggests that EdU may exhibit higher cytotoxicity and genotoxicity than BrdU, particularly at elevated concentrations. mdpi.com Conversely, BrdU can sensitize cells to photons, an effect not observed to the same degree with EdU. mdpi.com

| Feature | Bromodeoxyuridine (BrdU) | Ethynyl Deoxyuridine (EdU) |

|---|---|---|

| Analog Type | Halogenated thymidine analog. nih.gov | Alkyne-modified thymidine analog. pnas.orgecu.edu |

| Incorporation | Incorporated into newly synthesized DNA during S-phase. bio-rad-antibodies.com | Incorporated into newly synthesized DNA during S-phase. researchgate.netpnas.org |

| Detection Method | Antibody-based immunocytochemistry. bio-rad-antibodies.compnas.org | Copper(I)-catalyzed click chemistry with a fluorescent azide. pnas.orgecu.edu |

| Sample Preparation | Requires harsh DNA denaturation (acid, heat, or DNase) to expose the BrdU epitope. bio-rad-antibodies.comecu.edunih.gov | Requires mild fixation and permeabilization only. ecu.edunih.gov |

| Sensitivity | Considered the traditional "gold standard". nih.gov | Generally more sensitive and provides a better signal-to-noise ratio. researchgate.netnih.govnih.gov |

| Cytotoxicity | Can be cytotoxic and mutagenic. mdpi.com Sensitizes cells to photons. mdpi.com | Can be more cytotoxic and genotoxic than BrdU at higher concentrations. mdpi.comnih.gov |

Advantages of Click Chemistry-Based Methods over Antibody-Based BrdU Detection

The primary drawback of the BrdU assay lies in its detection protocol. bio-rad-antibodies.comaatbio.com Because the incorporated BrdU is located within the double-stranded DNA helix, it is inaccessible to the anti-BrdU antibody. bio-rad-antibodies.com Consequently, the DNA must be denatured using harsh treatments like hydrochloric acid (HCl), heat, or DNase digestion. ecu.edunih.govabcam.com This denaturation step has several significant disadvantages:

Sample Damage : Harsh treatments can disrupt cell and tissue morphology, compromising the structural integrity of the specimen. nih.govaatbio.comabcam.com